molecular formula C15H23BO2 B13557973 4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane

Cat. No.: B13557973
M. Wt: 246.15 g/mol
InChI Key: LEQOWUQWLJPDHC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl group substituted with a propyl group. The presence of the dioxaborolane ring imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-propylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Propylphenylboronic acid+PinacolThis compound+Water\text{2-Propylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-Propylphenylboronic acid+Pinacol→this compound+Water

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,6,9H2,1-5H3

InChI Key

LEQOWUQWLJPDHC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC

Origin of Product

United States

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